molecular formula C16H19N3OS B6918980 N-(1-methyl-2,3-dihydroindol-6-yl)-2-propyl-1,3-thiazole-5-carboxamide

N-(1-methyl-2,3-dihydroindol-6-yl)-2-propyl-1,3-thiazole-5-carboxamide

Cat. No.: B6918980
M. Wt: 301.4 g/mol
InChI Key: ZFDOCZJFYXDGMC-UHFFFAOYSA-N
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Description

N-(1-methyl-2,3-dihydroindol-6-yl)-2-propyl-1,3-thiazole-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-(1-methyl-2,3-dihydroindol-6-yl)-2-propyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-3-4-15-17-10-14(21-15)16(20)18-12-6-5-11-7-8-19(2)13(11)9-12/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDOCZJFYXDGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(S1)C(=O)NC2=CC3=C(CCN3C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2,3-dihydroindol-6-yl)-2-propyl-1,3-thiazole-5-carboxamide typically involves the construction of the indole and thiazole rings followed by their coupling. One common method involves the use of N-methylphenylhydrazine and 2-propylthiazole-5-carboxylic acid as starting materials. The reaction proceeds through a series of steps including cyclization, condensation, and amide formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production. The choice of solvents, temperature, and pressure conditions are critical factors that influence the overall efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2,3-dihydroindol-6-yl)-2-propyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole and thiazole derivatives .

Scientific Research Applications

N-(1-methyl-2,3-dihydroindol-6-yl)-2-propyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-methyl-2,3-dihydroindol-6-yl)-2-propyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-2,3-dihydroindol-6-yl)-2-propyl-1,3-thiazole-5-carboxamide is unique due to its combined indole and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications .

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